3-(Aminomethyl)pyridin-2(3H)-one
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Overview
Description
3-(Aminomethyl)Pyridin-2(1H)-One is a heterocyclic compound that features a pyridine ring with an aminomethyl group at the 3-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)Pyridin-2(1H)-One can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a Raney nickel catalyst . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Aminomethyl)Pyridin-2(1H)-One typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure maximum yield and purity, often involving high-pressure hydrogen gas and robust catalysts to facilitate the conversion.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)Pyridin-2(1H)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-(Hydroxymethyl)pyridin-2(1H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)Pyridin-2(1H)-One has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)Pyridin-2(1H)-One involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the keto group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the keto group, making it less reactive in certain chemical reactions.
2-Aminomethylpyridine: The position of the aminomethyl group affects its reactivity and biological activity.
3-(Hydroxymethyl)pyridin-2(1H)-one: The hydroxyl group provides different chemical properties compared to the aminomethyl group.
Uniqueness
3-(Aminomethyl)Pyridin-2(1H)-One is unique due to the presence of both an aminomethyl group and a keto group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(aminomethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3,5H,4,7H2 |
InChI Key |
PIJYMCMLXIAJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=O)N=C1)CN |
Origin of Product |
United States |
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